molecular formula C15H13Cl2N3O2 B2646883 (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone CAS No. 1396782-60-7

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone

Cat. No.: B2646883
CAS No.: 1396782-60-7
M. Wt: 338.19
InChI Key: HSPCRLHGSACGJP-UHFFFAOYSA-N
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Description

The compound (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone is a complex organic molecule featuring a unique combination of functional groups This compound includes a cyclopropyl group, an oxadiazole ring, an azetidine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols .

Mechanism of Action

The mechanism by which (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The azetidine ring may enhance binding affinity due to its rigidity and electronic properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
  • 3-Cyclopropyl-1,2,4-oxadiazol-5-amine

Uniqueness

Compared to these similar compounds, (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone is unique due to the presence of both the azetidine and dichlorophenyl groups. This combination enhances its potential biological activity and chemical reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c16-10-3-4-11(12(17)5-10)15(21)20-6-9(7-20)14-18-13(19-22-14)8-1-2-8/h3-5,8-9H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPCRLHGSACGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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